molecular formula C19H23NO3S B5806860 ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate CAS No. 5885-99-4

ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate

Cat. No. B5806860
CAS RN: 5885-99-4
M. Wt: 345.5 g/mol
InChI Key: LPBRUABYDDZGPY-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene carboxylic acid derivatives. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has attracted significant attention from researchers due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate is not fully understood. However, studies have suggested that the compound exerts its biological activity through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and interaction with cellular components.
Biochemical and physiological effects:
Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate has been shown to exhibit various biochemical and physiological effects. For instance, the compound has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, the compound has been shown to modulate signaling pathways such as the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.

Advantages and Limitations for Lab Experiments

The use of ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate in lab experiments has several advantages. The compound is readily available, easy to synthesize, and exhibits promising biological activity. However, the compound has some limitations such as poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate. One of the directions is the development of more efficient synthesis methods that yield the compound in higher yields and purity. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential applications in drug discovery and development. Moreover, the compound can be modified to improve its solubility and bioavailability, which may enhance its efficacy.

Synthesis Methods

The synthesis of ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate can be achieved through various methods. One of the commonly used methods is the reaction between 2,2-dimethylpropanoyl chloride and ethyl 4-(4-methylphenyl)-3-thiophenecarboxylate in the presence of a base such as triethylamine. The reaction yields the desired product in good yields and high purity.

Scientific Research Applications

Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate has been extensively studied for its potential applications in drug discovery and development. The compound exhibits promising activity against various diseases such as cancer, inflammation, and bacterial infections. For instance, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, the compound has been shown to possess anti-inflammatory and antibacterial properties.

properties

IUPAC Name

ethyl 2-(2,2-dimethylpropanoylamino)-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-6-23-17(21)15-14(13-9-7-12(2)8-10-13)11-24-16(15)20-18(22)19(3,4)5/h7-11H,6H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBRUABYDDZGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974354
Record name N-[3-(Ethoxycarbonyl)-4-(4-methylphenyl)thiophen-2-yl]-2,2-dimethylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

CAS RN

5885-99-4
Record name N-[3-(Ethoxycarbonyl)-4-(4-methylphenyl)thiophen-2-yl]-2,2-dimethylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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